Cas no 85622-93-1 (Temozolomide)

Temozolomide is een alkylerend middel dat voornamelijk wordt gebruikt bij de behandeling van glioblastoma multiforme, een agressieve vorm van hersentumoren, en maligne melanoom. Het werkingsmechanisme berust op de methylering van DNA, wat leidt tot de remming van DNA-replicatie en uiteindelijk tot celdood. Een belangrijk voordeel van temozolomide is de goede bloed-hersenbarrièrepassage, waardoor het effectief is in de behandeling van hersentumoren. Daarnaast wordt het oraal toegediend, wat de toediening vergemakkelijkt in vergelijking met intraveneuze alternatieven. Het middel vertoont een voorspelbaar farmacokinetisch profiel en wordt over het algemeen goed verdragen, hoewel myelosuppressie een belangrijk bijwerking is dat moet worden gemonitord.
Temozolomide structure
Temozolomide structure
Productnaam:Temozolomide
CAS-nummer:85622-93-1
MF:C6H6N6O2
MW:194.150839328766
MDL:MFCD00866492
CID:60901
PubChem ID:125307782

Temozolomide Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • 4-Methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide
    • Temozolomide
    • 3-Methyl-4-oxo-3,4-dihydroimidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • Temozolamide
    • Temozolomid
    • CCRG 81045
    • NSC 362856
    • temodar
    • TEMODAR TEMOZOLOMIDE
    • temosolomide
    • TZM
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • Methazolastone
    • Temodal
    • Temozolomidum [Latin]
    • Temozolodida [Spanish]
    • Temozolomidum
    • Sch 52365
    • MB 39831
    • M&B 39831
    • 8-Carbamoyl-3-methylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
    • M & B 39831
    • 3,4-Dihydro-3-methyl-4-oxoimidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
    • 3-Methyl-
    • TMZ
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide (ACI)
    • 3-Methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide
    • 3-Methyl-4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide
    • 3-Methyl-4-oxo-8-imidazolo[5,1-d][1,2,3,5]tetrazinecarboxamide
    • 3-Methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • 3-Methyl-8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
    • 8-Carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
    • M and B 39831
    • T 2577
    • Temomedac
    • BCP03692
    • Q425088
    • Temozolomide 100 microg/mL in Acetonitrile
    • Temozolomide (JP18/USAN/INN)
    • Temozolomide [USAN:INN:BAN]
    • TEMOZOLOMIDE [VANDF]
    • AB00639915_11
    • Temozolomide, United States Pharmacopeia (USP) Reference Standard
    • Imidazo(5,1-d)(1,2,3,5)tetrazine-8-carboxamide, 3,4-dihydro-3-methyl-4-oxo-
    • NCGC00167429-01
    • TEMOZOLOMIDE [WHO-DD]
    • UNII-YF1K15M17Y
    • HMS3372K13
    • Mk-7365
    • DL-190
    • Temozolodida
    • BP-25388
    • Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-methyl-4-oxo-
    • Temodal (TN)
    • ALBB-021358
    • IMIDAZO(5,1-D)-1,2,3,5-TETRAZINE-8-CARBOXAMIDE, 3,4-DIHYDRO-3-METHYL-4-OXO-
    • Tox21_112433
    • BDBM50034562
    • BIDD:GT0204
    • BCP0726000154
    • Z1201620684
    • 3-methyl-4-oxo-8-imidazo[5,1-d][1,2,3,5]tetrazinecarboxamide
    • CHEBI:72564
    • Q-201786
    • TEMOZOLOMIDE [EP MONOGRAPH]
    • C6H6N6O2
    • AC-758
    • HMS2051O12
    • SW197500-4
    • TEMOZOLOMIDE [USAN]
    • Pharmakon1600-01502289
    • CCG-100870
    • 3-methyl-4-oxo-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • KS-1216
    • 3-Methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide (Temozolomide)
    • CHEMBL810
    • Temodar (TN)
    • BRN 5547136
    • temozolomida
    • Temozolomide, VETRANAL(TM), analytical standard
    • BRD-K32107296-001-16-9
    • NSC-362856
    • BRD-K32107296-001-04-5
    • BT164447
    • NSC362856
    • NSC-759883
    • TEMOZOLOMIDE [USP MONOGRAPH]
    • NCGC00167429-04
    • TEMOZOLOMIDE [INN]
    • SR-01000759347-5
    • YF1K15M17Y
    • D06067
    • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetraazine-8-carboxamide
    • Temozolomide, >=98% (HPLC)
    • 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carboxamide
    • Sch-52365
    • HMS3269P05
    • Temozolomide, Pharmaceutical Secondary Standard; Certified Reference Material
    • 3,4-Dihydro-3-methyl-4-oxoimidazo(5,1-d)-as-tetrazine-8-carboxamide
    • M&B-39831
    • {Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide,} 3, 4-dihydro-3-methyl-4-oxo-
    • SCHEMBL3739
    • AB00639915_10
    • GLXC-02560
    • HMS2232N13
    • NS00004198
    • NCI60_003316
    • s1237
    • HMS3264I14
    • AKOS005557098
    • NCGC00167429-02
    • AB00639915-06
    • 3-methyl-4-oxidanylidene-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • TEMOZOLOMIDE [MI]
    • CCRG-81045
    • AB00639915-08
    • 85622-93-1
    • BRD-K32107296-001-15-1
    • MFCD00866492
    • NC00120
    • HMS3393O12
    • STK623541
    • SR-01000759347
    • Imidazo[5,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-methyl-4-oxo-
    • Temozolomide- Bio-X
    • TEMOZOLOMIDE [EMA EPAR]
    • SMR000466338
    • Tox21_112433_1
    • 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide.
    • DTXCID3023714
    • CAS-85622-93-1
    • NCGC00167429-05
    • A841386
    • T2744
    • HMS3677D06
    • TEMOZOLOMIDE [USP-RS]
    • HMS3654N05
    • BRD-K32107296-001-14-4
    • SR-01000759347-4
    • CCRIS 8996
    • GTPL7301
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d]-as-tetrazine-8-carboxamide
    • TEMOZOLOMIDE [ORANGE BOOK]
    • EN300-122324
    • MLS002701861
    • DTXSID5043714
    • NSC759883
    • CS-0943
    • Temodar (TN) (Schering)
    • HMS3713H16
    • AB00639915-09
    • MLS001424028
    • HMS3413D06
    • HY-17364
    • HMS2090B08
    • 3-Methyl-8-aminocarbonyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
    • M-39831
    • TEMOZOLOMIDE [MART.]
    • TEMOZOLOMIDE [JAN]
    • 3-Methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide(Temozolomide)
    • DB00853
    • MLS000759447
    • MDL: MFCD00866492
    • Inchi: 1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)
    • InChI-sleutel: BPEGJWRSRHCHSN-UHFFFAOYSA-N
    • LACHT: O=C(C1=C2N(C(N(C)N=N2)=O)C=N1)N
    • BRN: 5547136

Berekende eigenschappen

  • Exacte massa: 194.055223g/mol
  • Oppervlakte lading: 0
  • XLogP3: -1.1
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Aantal draaibare bindingen: 1
  • Monoisotopische massa: 194.055223g/mol
  • Monoisotopische massa: 194.055223g/mol
  • Topologisch pooloppervlak: 106Ų
  • Zware atoomtelling: 14
  • Complexiteit: 315
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: 2

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 2.0±0.1 g/cm3
  • Smeltpunt: 199-212°C
  • Kookpunt: 526.6°C at 760 mmHg
  • Vlampunt: 272.3±27.9 °C
  • Oplosbaarheid: DMSO: soluble10mg/mL, clear
  • PSA: 108.17000
  • LogboekP: -1.37780
  • Merck: 9139
  • Gevoeligheid: Sensitive to heat
  • Oplosbaarheid: Slightly soluble in water, soluble in hot water

Temozolomide Beveiligingsinformatie

Temozolomide Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Temozolomide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
DC Chemicals
DC4182-1 g
Temozolomide
85622-93-1
1g
$800.0 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044939-10g
Temozolomide
85622-93-1 98%
10g
¥430.00 2024-07-28
Enamine
EN300-122324-1.0g
3-methyl-4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide
85622-93-1 95.0%
1.0g
$19.0 2025-02-21
LKT Labs
T1849-25 mg
Temozolomide
85622-93-1 ≥98%
25mg
$111.30 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031625-1g
Temozolomide
85622-93-1 98%
1g
¥60 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2744-5g
Temozolomide
85622-93-1 98.0%(LC)
5g
¥4480.0 2022-06-10
eNovation Chemicals LLC
D480429-25g
3,4-dihydro-3-methyl-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide
85622-93-1 98%
25g
$350 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1178-1g
Temozolomide
85622-93-1 99.87%
1g
¥ 1263 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1178-200 mg
Temozolomide
85622-93-1 99.87%
200mg
¥1280.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T43280-1g
Temozolomide
85622-93-1 98%
1g
¥48.0 2023-09-06

Temozolomide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
Referentie
A new route to the antitumor drug temozolomide, but not thiotemozolomide
Wang, Yongfeng; et al, Chemical Communications (Cambridge), 1997, (4), 363-364

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide
Referentie
Alternative syntheses of the antitumor drug temozolomide avoiding the use of methyl isocyanate
Wang, Yongfeng; et al, Journal of the Chemical Society, 1994, (14), 1687-8

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 h, 0 °C - rt
Referentie
An Efficient and Practical Radiosynthesis of [11C]Temozolomide
Moseley, Christian K.; et al, Organic Letters, 2012, 14(23), 5872-5875

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ,  tert-Butyl methyl ether ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
Antitumor imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide): an intermediate for the preparation of the antitumor drug temozolomide and analogs, avoiding the use of isocyanates
Cousin, David; et al, MedChemComm, 2012, 3(11), 1419-1422

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Acetonitrile ;  20 - 25 °C
Referentie
Process for the preparation of an antitumoral agent
Anonymous, Research Disclosure, 2006, 505,

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  20 h, rt
Referentie
Synthesis of Antitumor Drug Temozolomide
Xu, Huiyu; et al, Jingxi Huagong Zhongjianti, 2004, 34(5), 27-28

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Ethyl acetate ;  -10 °C; -10 °C → rt; rt
Referentie
Synthesis of new azolo[5,1-d][1,2,3,5]tetrazin-4-ones-analogs of antitumor agent temozolomide
Sadchikova, E. V., Russian Chemical Bulletin, 2016, 65(7), 1867-1872

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide
Referentie
Synthetic studies of 8-carbamoylimidazo-[5,1-D]-1,2,3,5-tetrazin-4(3H)-one: a key derivative of antitumor drug temozolomide
Wang, Yongfeng; et al, Bioorganic & Medicinal Chemistry Letters, 1996, 6(2), 185-8

Synthetic Routes 9

Reactievoorwaarden
1.1 Solvents: Methanol ,  Acetone ;  1 h, rt
Referentie
A new synthesis of temozolomide
Wanner, Martin J.; et al, Journal of the Chemical Society, 2002, (16), 1877-1880

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Acetonitrile
Referentie
Antitumor imidazotetrazines. Part 33. New syntheses of the antitumor drug temozolomide using 'masked' methyl isocyanates
Wang, Yongfeng; et al, Journal of the Chemical Society, 1995, (21), 2783-7

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  2-[(Triphenylmethyl)thio]ethanamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 20 h, rt
1.2 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
Referentie
Polymer-Temozolomide Conjugates as Therapeutics for Treating Glioblastoma
Ward, Sarah M.; et al, Molecular Pharmaceutics, 2018, 15(11), 5263-5276

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 - 25 °C; 3 h, rt
1.2 Solvents: Ethanol ;  30 min, 0 °C
Referentie
Identification and physicochemical characteristics of temozolomide process-related impurities
Laszcz, Marta; et al, Molecules, 2013, 18(12), 15344-15356

Temozolomide Raw materials

Temozolomide Preparation Products

Temozolomide Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:85622-93-1)Temozolomide
Ordernummer:A1237373
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 18:50
Prijs ($):468

Temozolomide Gerelateerde literatuur

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:85622-93-1)Temozolomide
sfd6116
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Shanghai Jinhuan Chemical CO., LTD.
(CAS:85622-93-1)Temozolomide
JH139
Zuiverheid:98.00%
Hoeveelheid:25kg
Prijs ($):Onderzoek